molecular formula C19H40ClNO B14585699 5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride CAS No. 61515-56-8

5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride

Cat. No.: B14585699
CAS No.: 61515-56-8
M. Wt: 334.0 g/mol
InChI Key: MBMLTQBWQMHCRR-UHFFFAOYSA-N
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Description

5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is known for its unique structure, which includes a nonyl group attached to the piperidine ring and a pentanol chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride typically involves the following steps:

    Formation of Piperidine Derivative: The initial step involves the synthesis of the piperidine ring with a nonyl group attached. This can be achieved through various methods, including cyclization reactions and hydrogenation of appropriate precursors.

    Attachment of Pentanol Chain: The next step involves the introduction of the pentanol chain to the piperidine ring. This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the pentanol chain.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form different derivatives with altered functional groups.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nonyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and amines are often employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The piperidine ring and nonyl group play crucial roles in its binding affinity and specificity towards target proteins and enzymes. The compound can modulate various signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    5-(piperidin-4-yl)pentan-1-ol: A similar compound with a piperidine ring and pentanol chain but lacking the nonyl group.

    N-(piperidine-4-yl) benzamide: Another piperidine derivative with different substituents on the ring.

Uniqueness

5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other piperidine derivatives and enhances its potential for various applications.

Properties

CAS No.

61515-56-8

Molecular Formula

C19H40ClNO

Molecular Weight

334.0 g/mol

IUPAC Name

5-(4-nonylpiperidin-1-yl)pentan-1-ol;hydrochloride

InChI

InChI=1S/C19H39NO.ClH/c1-2-3-4-5-6-7-9-12-19-13-16-20(17-14-19)15-10-8-11-18-21;/h19,21H,2-18H2,1H3;1H

InChI Key

MBMLTQBWQMHCRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCN(CC1)CCCCCO.Cl

Origin of Product

United States

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